2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol
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Overview
Description
2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is a synthetic organic compound that features a pyrrolidine ring, a benzyl group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Attachment of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanolamine moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyl group or the pyrrolidine ring, resulting in the formation of corresponding reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced derivatives of the benzyl group or pyrrolidine ring.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol
- 2-[(1-Benzyl-pyrrolidin-3-yl)-propyl-amino]-ethanol
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the pyrrolidine ring.
- Unique Properties: 2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol may exhibit unique pharmacokinetic and pharmacodynamic properties due to its specific structure, influencing its efficacy and safety profile in various applications.
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)-ethylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-2-17(10-11-18)15-8-9-16(13-15)12-14-6-4-3-5-7-14/h3-7,15,18H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREMRULTNGFOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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